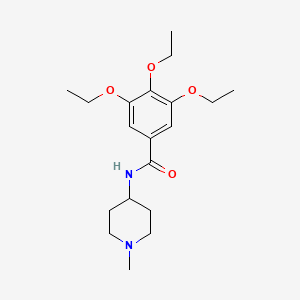
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide, also known as TEMB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. TEMB is a derivative of the benzamide class of compounds, which have been shown to have a wide range of biological activities, including antipsychotic, neuroprotective, and analgesic effects. In
Mechanism of Action
The exact mechanism of action of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide is not fully understood, but it is believed to act on multiple targets in the body. One proposed mechanism is through the modulation of dopamine receptors in the brain, which may contribute to its neuroprotective and analgesic effects. 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to have a number of biochemical and physiological effects in the body. In animal models, 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective and analgesic effects. It has also been shown to decrease inflammation and oxidative stress, which may contribute to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
One advantage of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide is its relatively simple synthesis method, which makes it accessible for laboratory research. However, one limitation is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide. One area of research is in the development of more selective and potent derivatives of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide, which may have improved therapeutic potential. Another area of research is in the investigation of its potential as a treatment for other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the safety and efficacy of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide is a promising chemical compound that has been extensively studied for its potential as a therapeutic agent. Its neuroprotective, analgesic, and anti-tumor effects make it a promising candidate for further research and development. While there are still limitations and unknowns surrounding its safety and efficacy, the future of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide as a therapeutic agent looks bright.
Synthesis Methods
The synthesis of 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide involves the reaction of 3,4,5-triethoxybenzoyl chloride with 1-methyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide.
Scientific Research Applications
3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been studied for its potential as a therapeutic agent in a variety of research areas, including neuroscience, cancer research, and drug development. In neuroscience, 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease. It has also been studied for its potential as an analgesic agent, with promising results in animal models of pain. In cancer research, 3,4,5-triethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to have anti-tumor effects, particularly in the treatment of breast cancer.
properties
IUPAC Name |
3,4,5-triethoxy-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-5-23-16-12-14(13-17(24-6-2)18(16)25-7-3)19(22)20-15-8-10-21(4)11-9-15/h12-13,15H,5-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXITIHIIXOLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

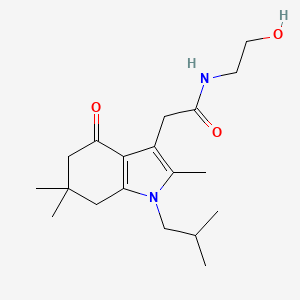
![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
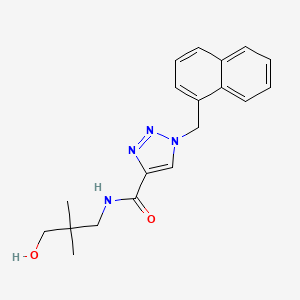
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
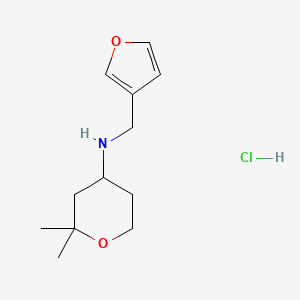
![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137850.png)
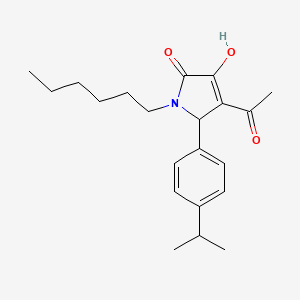
![2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5137875.png)
![5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137884.png)
![4-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B5137899.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5137907.png)
![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)
![7-benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5137920.png)